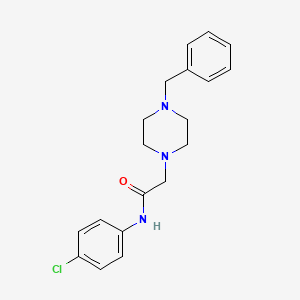

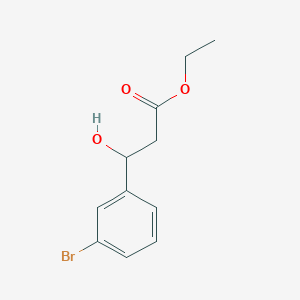

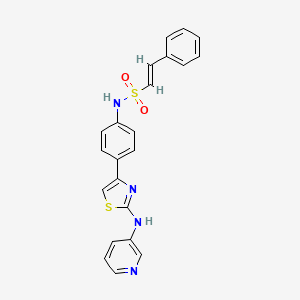

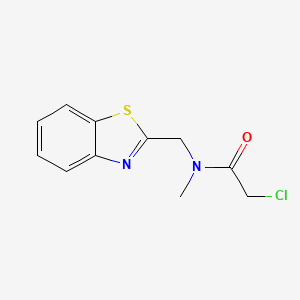

![molecular formula C21H18ClNO3 B2577486 (E)-1'-(3-(2-chlorophenyl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1706484-78-7](/img/structure/B2577486.png)

(E)-1'-(3-(2-chlorophenyl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

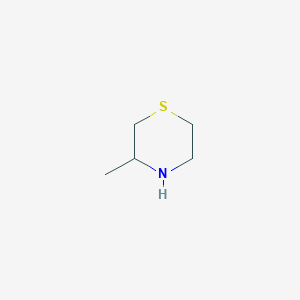

“(E)-1’-(3-(2-chlorophenyl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a complex organic compound. It belongs to the class of spiro compounds, which are characterized by their unique 3D properties . Spirocycles are present in several natural products, but their synthesis is challenging, making them underrepresented in pharmaceutical libraries .

Synthesis Analysis

The synthesis of spiro compounds has been a topic of interest for organic chemists . The enantioselective synthesis of spirocycles, in particular, has been pursued due to their unique 3D properties and presence in several natural products . Significant effort has been devoted towards the development of new promising asymmetric methodologies .Chemical Reactions Analysis

The chemical reactions involving “(E)-1’-(3-(2-chlorophenyl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one” are likely to be complex due to its structure. For instance, acyl chlorides, which are part of the compound’s structure, are known to undergo nucleophilic addition/elimination reactions .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthetic strategies for related spiro compounds involve chemo-, regio-, and stereoselective synthesis methods. For instance, a series of novel hybrid spiro heterocycles comprising pyrrolizine, spiroxindole, and piperidine moieties were synthesized from 1,3-dipolar cycloaddition reactions of 1-acryloyl-3,5-bisarylmethylidenepiperidin-4-ones with azomethine ylides. These compounds displayed significant cholinesterase inhibitory activity, highlighting the potential of spiro compounds in therapeutic applications (Kia et al., 2013).

Biological Evaluation and Molecular Docking

Research into the biological activity of spiro compounds has identified several with potent anti-microbial agents. A study on the synthesis, biological evaluation, and molecular docking of N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogs revealed their excellent docking integrations and good anti-fungal and anti-microbial activities (Ghatpande et al., 2021).

Anti-Mycobacterial Activity

Spiro compounds have also been evaluated for their anti-mycobacterial properties. An efficient synthesis of spiro-pyrido-pyrrolizines and pyrrolidines exhibited stereoselective formation and were screened for in vitro activity against Mycobacterium tuberculosis, with some compounds showing potent activity (Ranjith Kumar et al., 2009).

Direcciones Futuras

The future directions in the study of “(E)-1’-(3-(2-chlorophenyl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one” and similar spiro compounds involve the development of new promising asymmetric methodologies for their synthesis . The advent of organocatalysis has led to an increase in the reported methodologies for the synthesis of spirocycles .

Propiedades

IUPAC Name |

1'-[(E)-3-(2-chlorophenyl)prop-2-enoyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO3/c22-17-7-3-1-5-15(17)9-10-20(25)23-12-11-21(14-23)13-18(24)16-6-2-4-8-19(16)26-21/h1-10H,11-14H2/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWVNDUGHKRXSK-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C=CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)/C=C/C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/no-structure.png)

![N-(naphthalen-1-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2577410.png)

![2-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2577415.png)

![N-(4-methoxybenzyl)-4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide](/img/structure/B2577416.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2577419.png)

![4-[4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2577421.png)